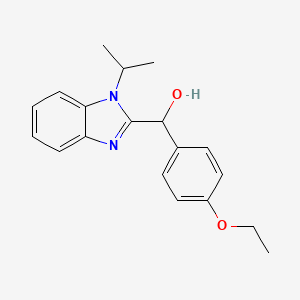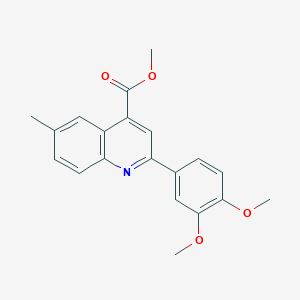![molecular formula C18H25ClN2O2 B6102210 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to act on several molecular targets in the brain, including NMDA receptors, sigma-1 receptors, and voltage-gated calcium channels. By modulating the activity of these receptors, this compound can regulate calcium influx into cells, which is important for neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of glutamate and GABA neurotransmitter systems, the reduction of oxidative stress, and the inhibition of inflammatory cytokines. In animal models, this compound has been shown to improve cognitive function, reduce brain damage after injury, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is its high potency and selectivity for its molecular targets, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, its relatively low solubility and stability can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for the treatment of neurological disorders and cancer. Additionally, this compound may have applications in other fields, such as drug addiction and pain management, which warrant further investigation.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps, including the condensation of 2-chlorobenzylamine with 2-methoxyethylamine to form a spirocyclic intermediate, which is then subjected to a series of reactions to yield the final product. The yield of this compound is around 40%, and the purity can be increased through further purification methods.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively in the field of neuroscience, where it has been found to have potential as a therapeutic agent for the treatment of various neurological disorders. It has been shown to have neuroprotective effects, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-12-11-21-9-4-7-18(17(21)22)8-10-20(14-18)13-15-5-2-3-6-16(15)19/h2-3,5-6H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOTSNCCXCZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1=O)CCN(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)

![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)